ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a sulfonylacetamido group, and a chlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3).
Introduction of the Sulfonylacetamido Group: The sulfonylacetamido group is introduced by reacting the benzofuran intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives and sulfonylacetamido compounds. Similar compounds include:
Ethyl 2-phenylbenzofuran-3-carboxylate: Lacks the sulfonylacetamido group, resulting in different biological activities.
5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity properties.
4-Chlorobenzenesulfonamide: A simpler sulfonylacetamido compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-chlorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUVYDHRAQEXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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